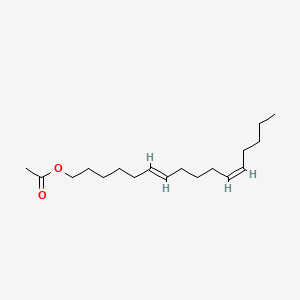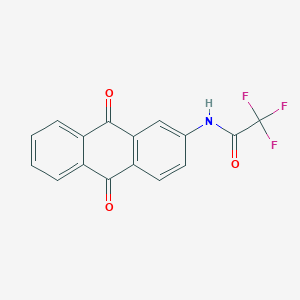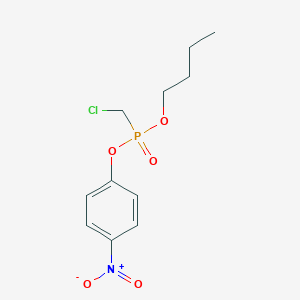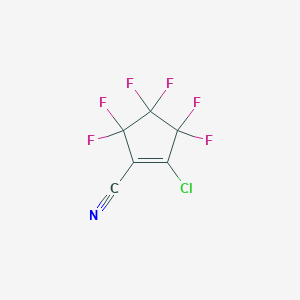
2-Chloro-3,3,4,4,5,5-hexafluorocyclopent-1-ene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-Chloro-3,3,4,4,5,5-hexafluorocyclopent-1-ene-1-carbonitrile typically involves the reaction of hexafluorocyclopentene with chlorine and a cyanide source under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
2-Chloro-3,3,4,4,5,5-hexafluorocyclopent-1-ene-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to form hydrocarbons.
Addition Reactions: The double bond in the cyclopentene ring allows for addition reactions with halogens, hydrogen, or other electrophiles.
Common reagents used in these reactions include halogens, hydrogen, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Chloro-3,3,4,4,5,5-hexafluorocyclopent-1-ene-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological processes.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, including solvents and cleaning agents.
Mécanisme D'action
The mechanism of action of 2-Chloro-3,3,4,4,5,5-hexafluorocyclopent-1-ene-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins, potentially altering their function or stability .
Comparaison Avec Des Composés Similaires
2-Chloro-3,3,4,4,5,5-hexafluorocyclopent-1-ene-1-carbonitrile can be compared with other similar compounds, such as:
- 1,1,2,2,3,3-Hexafluorocyclopentane
- 1,1,2,2,3,3,4-Heptafluorocyclopentane
- cis-1,1,2,2,3,3,4,5-Octafluorocyclopentane
These compounds share similar fluorinated ring structures but differ in their specific substituents and chemical properties.
Propriétés
Numéro CAS |
84439-71-4 |
|---|---|
Formule moléculaire |
C6ClF6N |
Poids moléculaire |
235.51 g/mol |
Nom IUPAC |
2-chloro-3,3,4,4,5,5-hexafluorocyclopentene-1-carbonitrile |
InChI |
InChI=1S/C6ClF6N/c7-3-2(1-14)4(8,9)6(12,13)5(3,10)11 |
Clé InChI |
QXNDBVOMJUCQMS-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C1=C(C(C(C1(F)F)(F)F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]-](/img/structure/B14425118.png)
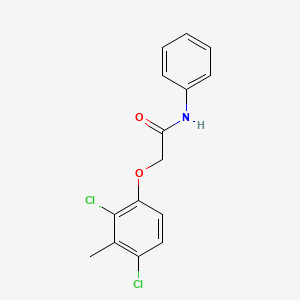
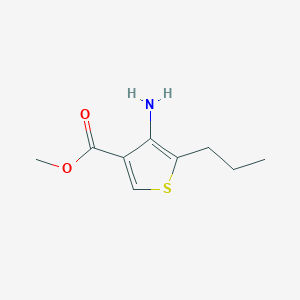

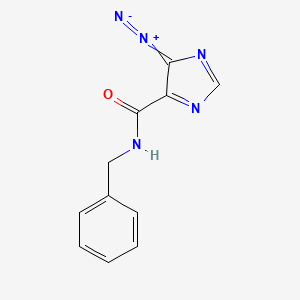
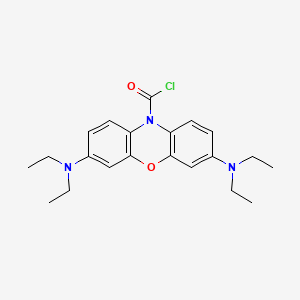
![N-[2-(Dibutylamino)ethyl]propanamide](/img/structure/B14425142.png)
![3-(Methylsulfanyl)-2-[(methylsulfanyl)methyl]-1-phenylprop-2-en-1-one](/img/structure/B14425146.png)
